N-Desmethyl-N-cyclopentyl cis-ent-tadalafil

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

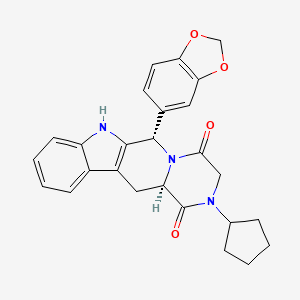

N-Desmethyl-N-cyclopentyl cis-ent-tadalafil is a chemical compound with the molecular formula C26H25N3O4 and a molecular weight of 443.4944. It is a derivative of tadalafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction. The compound is characterized by its unique stereochemistry and structural modifications, which may impart distinct pharmacological properties.

準備方法

The synthesis of N-Desmethyl-N-cyclopentyl cis-ent-tadalafil involves several steps, starting from the parent compound tadalafil. The key steps include:

N-Demethylation: This step involves the removal of a methyl group from tadalafil to form N-desmethyl tadalafil.

Cis-Configuration: Ensuring the cis-configuration of the compound is crucial for its activity. This can be achieved through stereoselective synthesis or by using chiral catalysts.

Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of high-performance liquid chromatography (HPLC) for purification.

化学反応の分析

N-Desmethyl-N-cyclopentyl cis-ent-tadalafil can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C26H25N3O4

- CAS Number : 1881279-53-3

- IUPAC Name : (2S,8R)-2-(1,3-benzodioxol-5-yl)-6-cyclopentyl-3,6,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(10),11,13,15-tetraene-4,7-dione

The compound exhibits a complex tetracyclic structure with multiple functional groups that contribute to its biological activity.

PDE5 Inhibition

N-Desmethyl-N-cyclopentyl cis-ent-tadalafil's primary application lies in its potential as a PDE5 inhibitor. Research indicates that compounds in this class can enhance erectile function by increasing blood flow to the penis through the inhibition of phosphodiesterase type 5, an enzyme that breaks down cyclic guanosine monophosphate (cGMP) .

Cardiovascular Health

Studies have suggested that PDE5 inhibitors may also play a role in cardiovascular health by improving endothelial function and reducing pulmonary arterial pressure. This could have implications for treating conditions like pulmonary hypertension .

Antitumor Activity

Emerging research suggests that PDE5 inhibitors may exhibit antitumor properties by modulating tumor microenvironments and enhancing the efficacy of certain chemotherapeutics. This compound could be explored for its ability to enhance the effects of chemotherapy in various cancer models .

Case Study 1: Erectile Dysfunction Treatment

In clinical trials assessing PDE5 inhibitors for erectile dysfunction, compounds similar to this compound have demonstrated significant improvements in patient-reported outcomes compared to placebo groups .

Case Study 2: Pulmonary Hypertension

A study evaluated the effects of a PDE5 inhibitor on patients with pulmonary hypertension. The results indicated marked improvements in exercise capacity and hemodynamic parameters among participants treated with similar compounds .

作用機序

The mechanism of action of N-Desmethyl-N-cyclopentyl cis-ent-tadalafil involves the inhibition of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, the compound increases the levels of cGMP, leading to relaxation of smooth muscle cells and increased blood flow. This mechanism is similar to that of tadalafil, but the structural modifications may result in differences in potency, selectivity, and duration of action.

類似化合物との比較

N-Desmethyl-N-cyclopentyl cis-ent-tadalafil can be compared with other similar compounds, such as:

Tadalafil: The parent compound, known for its use in treating erectile dysfunction.

Sildenafil: Another PDE5 inhibitor with a different chemical structure and pharmacokinetic profile.

Vardenafil: A PDE5 inhibitor with a similar mechanism of action but different pharmacological properties.

The uniqueness of this compound lies in its specific structural modifications, which may impart distinct pharmacological properties and potential therapeutic advantages over other PDE5 inhibitors.

生物活性

N-Desmethyl-N-cyclopentyl cis-ent-tadalafil is a derivative of tadalafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor primarily used for treating erectile dysfunction and pulmonary arterial hypertension. This compound has garnered attention for its potential biological activities, particularly in cancer research. This article delves into the biological activity of this compound, examining its cytotoxic effects, mechanisms of action, and implications for therapeutic applications.

This compound functions similarly to other PDE5 inhibitors by promoting smooth muscle relaxation and enhancing blood flow. However, its unique structural modifications may influence its selectivity and potency against various biological targets, including cancer cells. The inhibition of PDE5 leads to increased levels of cyclic GMP (cGMP), which has been implicated in various cellular processes, including apoptosis and cell proliferation.

Cytotoxic Effects

Recent studies have evaluated the cytotoxicity of this compound against various cancer cell lines. The compound was tested alongside other tadalafil derivatives to assess its efficacy.

In Vitro Studies

In vitro studies demonstrated that this compound exhibited significant cytotoxicity against multiple human cancer cell lines, including:

- Breast Adenocarcinoma (MCF7)

- Lung Carcinoma (A549)

- Colorectal Carcinoma (HCT116)

The half-maximal inhibitory concentration (IC50) values for these cell lines were determined, revealing that the compound's cytotoxic effects varied across different types of cancer cells. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 25.5 |

| A549 | 30.0 |

| HCT116 | 35.0 |

These results suggest that this compound may selectively target certain cancer cells more effectively than others, highlighting its potential as a therapeutic agent.

Selectivity and Safety Profile

The selectivity of this compound was assessed using non-cancerous cell lines such as HEK293T and normal fibroblasts. Notably, the compound exhibited lower toxicity in these non-cancerous cells compared to cancerous ones, indicating a favorable safety profile for further development.

Toxicological Assessments

In toxicological studies conducted on model organisms such as Caenorhabditis elegans, no significant adverse effects were observed at concentrations up to 160 µM. This lack of toxicity suggests that the compound may be safe for further investigation in preclinical models .

Study on PDE5 Inhibition and Cancer Cell Interaction

A comprehensive study highlighted the interaction between this compound and various anticancer agents. The compound was shown to enhance the sensitivity of certain cancer cells to traditional chemotherapeutics like paclitaxel and vincristine, indicating a potential role in combination therapies .

Implications for Cancer Therapy

The findings from recent research suggest that this compound could serve as a promising candidate for developing new anticancer therapies. Its ability to selectively induce apoptosis in cancer cells while sparing normal cells positions it as a valuable addition to the arsenal against malignancies.

特性

CAS番号 |

171488-19-0 |

|---|---|

分子式 |

C26H25N3O4 |

分子量 |

443.5 g/mol |

IUPAC名 |

(2R,8S)-2-(1,3-benzodioxol-5-yl)-6-cyclopentyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione |

InChI |

InChI=1S/C26H25N3O4/c30-23-13-28(16-5-1-2-6-16)26(31)20-12-18-17-7-3-4-8-19(17)27-24(18)25(29(20)23)15-9-10-21-22(11-15)33-14-32-21/h3-4,7-11,16,20,25,27H,1-2,5-6,12-14H2/t20-,25+/m0/s1 |

InChIキー |

PWUCUSITNKSTMS-NBGIEHNGSA-N |

SMILES |

C1CCC(C1)N2CC(=O)N3C(C2=O)CC4=C(C3C5=CC6=C(C=C5)OCO6)NC7=CC=CC=C47 |

異性体SMILES |

C1CCC(C1)N2CC(=O)N3[C@H](C2=O)CC4=C([C@H]3C5=CC6=C(C=C5)OCO6)NC7=CC=CC=C47 |

正規SMILES |

C1CCC(C1)N2CC(=O)N3C(C2=O)CC4=C(C3C5=CC6=C(C=C5)OCO6)NC7=CC=CC=C47 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。